(R)-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one is a chiral compound belonging to the class of diazepanes Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one typically involves the following steps:
Formation of the diazepane ring: This can be achieved through cyclization reactions involving appropriate diamines and carbonyl compounds.
Introduction of the methyl group: Methylation can be performed using methylating agents such as methyl iodide or dimethyl sulfate.
Chiral resolution: The enantiomeric purity can be achieved through chiral resolution techniques or asymmetric synthesis.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Various substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme inhibition: The compound may act as an inhibitor for specific enzymes.
Receptor binding: It can bind to certain receptors, influencing biological pathways.
Medicine
Drug development:
Therapeutic agents: It may exhibit therapeutic properties for treating certain conditions.
Industry
Material science: The compound can be used in the development of new materials with unique properties.
Chemical manufacturing: It may serve as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of ®-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to specific biological effects. The pathways involved depend on the specific targets and the context of its use.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: A parent compound with a similar structure but lacking the methyl group.
1,4-Benzodiazepine: A related compound with a benzene ring fused to the diazepane ring.
1,4-Oxazepane: A similar compound with an oxygen atom replacing one of the nitrogen atoms.
Uniqueness
®-1-(5-Methyl-1,4-diazepan-1-yl)ethan-1-one is unique due to its specific chiral configuration and the presence of the methyl group, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
1-[(5R)-5-methyl-1,4-diazepan-1-yl]ethanone |
InChI |
InChI=1S/C8H16N2O/c1-7-3-5-10(8(2)11)6-4-9-7/h7,9H,3-6H2,1-2H3/t7-/m1/s1 |
InChI Key |
GQZRNFWMSQVMBJ-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1CCN(CCN1)C(=O)C |
Canonical SMILES |
CC1CCN(CCN1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.